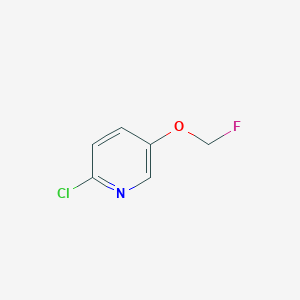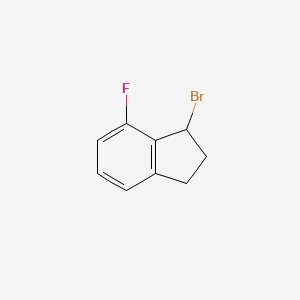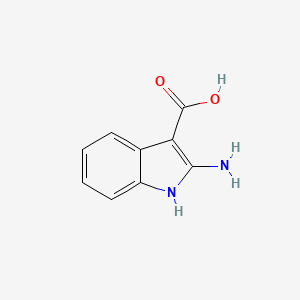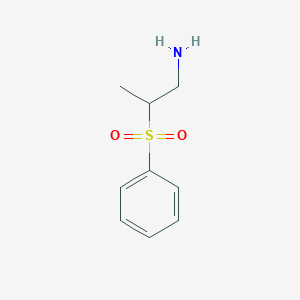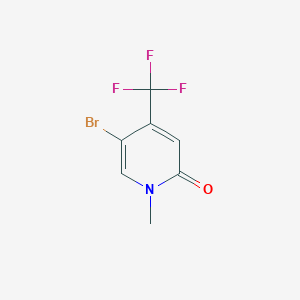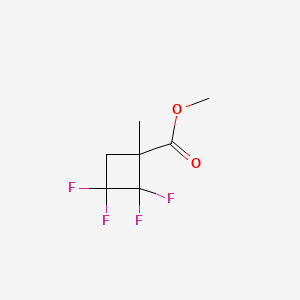
Methyl2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylate is a fluorinated organic compound known for its unique structural properties and potential applications in various scientific fields. The presence of multiple fluorine atoms in its structure imparts distinct chemical and physical characteristics, making it a subject of interest in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylate typically involves the fluorination of cyclobutane derivatives. One common method includes the reaction of cyclobutane-1-carboxylic acid with methylating agents in the presence of fluorinating reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophilic reagents such as amines or thiols in the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
Methyl2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: Investigated for its potential as a fluorinated probe in biochemical studies due to its unique properties.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with enhanced performance characteristics.
Mécanisme D'action
The mechanism by which Methyl2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylate exerts its effects involves interactions with molecular targets through its fluorinated moieties. The presence of fluorine atoms can influence the compound’s reactivity, binding affinity, and overall stability. These interactions are crucial in determining the compound’s behavior in various chemical and biological systems.
Comparaison Avec Des Composés Similaires
2,2,3,3-Tetrafluoro-1-propanol: Another fluorinated compound with similar structural features but different functional groups.
Methyl 2,2,3,3-tetrafluorobutanoate: A structurally related ester with a different carbon backbone.
Uniqueness: Methyl2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylate is unique due to its cyclobutane ring structure combined with multiple fluorine atoms. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.
Propriétés
Formule moléculaire |
C7H8F4O2 |
|---|---|
Poids moléculaire |
200.13 g/mol |
Nom IUPAC |
methyl 2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H8F4O2/c1-5(4(12)13-2)3-6(8,9)7(5,10)11/h3H2,1-2H3 |
Clé InChI |
PDXZSJSLMINEPO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C1(F)F)(F)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



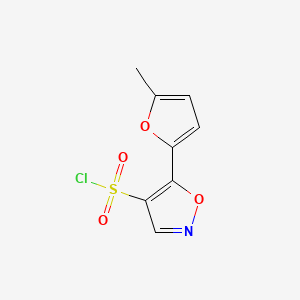
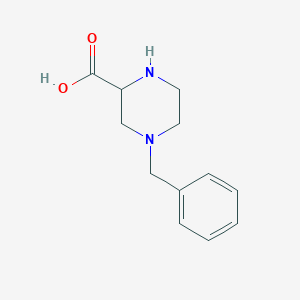
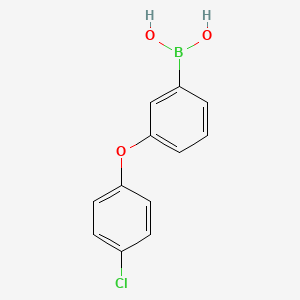
![{9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanolhydrochloride](/img/structure/B15315879.png)
![4-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15315887.png)
